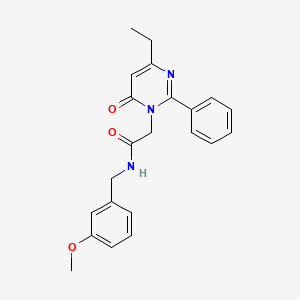

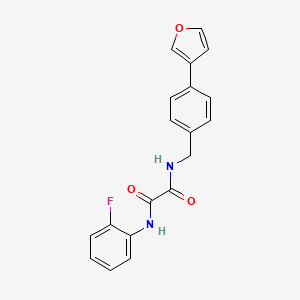

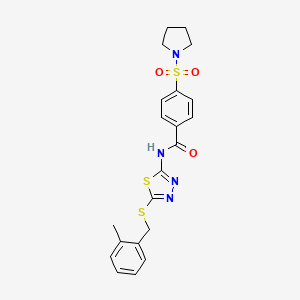

![molecular formula C10H8N6 B2714610 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-20-7](/img/structure/B2714610.png)

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound . It has an empirical formula of C10H8N6 and a molecular weight of 212.21 . This compound is part of a class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be represented by the SMILES stringNc1nc2nccc(-c3cccnc3)n2n1 . The InChI key for this compound is RBQNFSAOQQDTPU-UHFFFAOYSA-N .

科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

SARS-CoV-2 Main Protease Inhibitors

The compound has been identified as a potential inhibitor of SARS-CoV-2 main protease (Mpro), which is crucial in the life cycle of the SARS-CoV-2 virus . In silico screening and molecular dynamics simulation studies have shown that this compound can effectively interact with the crucial active site amino acid residues His41, Cys145, and Glu166 of SARS-CoV-2 Mpro .

Cancer Treatment

The compound is being researched for its potential use in cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Precursors of Tautomeric 2-(diazomethyl)pyridines

The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Material Sciences

These types of compounds have various applications in the material sciences fields .

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines, including 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, continue to be a subject of interest in both agriculture and medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring their synthesis, biological activities, and potential applications.

作用機序

Target of Action

The primary target of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds with a [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been reported to show remarkable anti-epileptic activities .

Mode of Action

The exact mode of action of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Compounds with similar structures have been reported to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .

Biochemical Pathways

The specific biochemical pathways affected by 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to inhibit cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .

Result of Action

The molecular and cellular effects of 7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Similar compounds have been reported to display moderate antiproliferative activities against three cancer cells .

特性

IUPAC Name |

7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-9-14-10-13-5-3-8(16(10)15-9)7-2-1-4-12-6-7/h1-6H,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNFSAOQQDTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

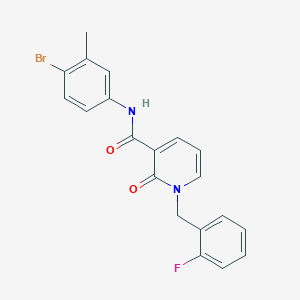

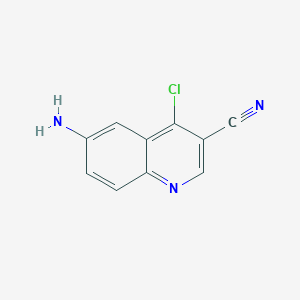

![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)

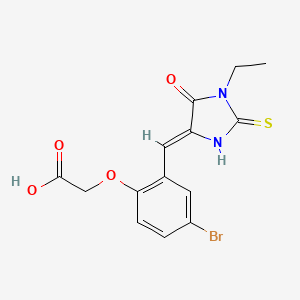

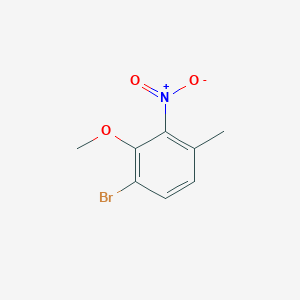

![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)

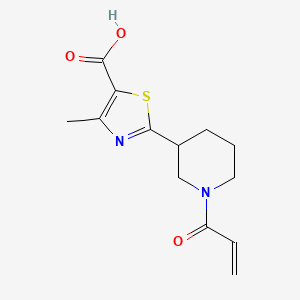

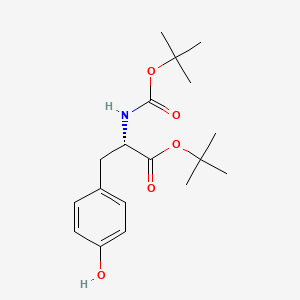

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![8-(4-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714539.png)

![2-(7-acetyl-3-(3-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)